The synthesis of 2-fluoro-6-methoxybenzamide derivatives is described as a multi-step process involving modifications to a trimethoxyphenyl moiety. This process yielded compounds with superior pharmacokinetic profiles, including high inhibitory activity against ALK2 and excellent selectivity. [] While specific synthetic details are not provided in the abstracts, they likely involve standard organic chemistry reactions like amide bond formation and aromatic substitution.
ALK2 Inhibition: As a type I inhibitor of ALK2, 2-fluoro-6-methoxybenzamide likely binds to the ATP-binding site of the kinase, preventing its activation and downstream signaling. []
GLUT1 Inhibition: While not directly stated, 2-fluoro-6-methoxybenzamide demonstrates competitive inhibition of glucose uptake via GLUT1, suggesting it binds to the exofacial sugar binding site of the transporter. [] This binding interferes with glucose binding and transport, impacting cellular glucose metabolism.
2-Fluoro-6-methoxybenzamide derivatives show promise as potential therapeutics for diffuse intrinsic pontine glioma (DIPG). [] DIPG, an aggressive pediatric brain cancer, lacks effective treatment options. 2-Fluoro-6-methoxybenzamide derivatives demonstrated potent inhibition of ALK2, a serine/threonine kinase identified as a potential drug target in DIPG. [] Their ability to cross the blood-brain barrier makes them particularly appealing for targeting brain tumors.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2